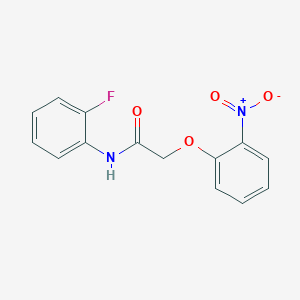

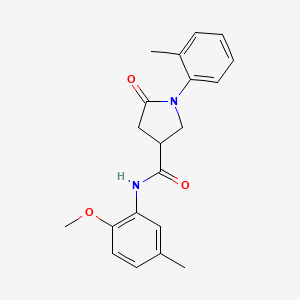

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C14H11FN2O4 . It is available from suppliers for scientific research needs .

Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” can be represented by the SMILES notation: [O-]N+c1ccc(OCC(=O)Nc2ccccc2F)cc1 .Physical and Chemical Properties Analysis

The molecular weight of “N-(2-fluorophenyl)-2-(4-nitrophenoxy)acetamide” is 290.25 . Other physical and chemical properties are not available in the sources I searched.Wissenschaftliche Forschungsanwendungen

Photoreactions in Different Solvents

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide, similar to flutamide, undergoes photoreactions that vary depending on the solvent. In acetonitrile, a photo-induced nitro-nitrite rearrangement occurs, leading to the generation of phenoxy radicals and nitrogen monoxide. This process results in the production of o-nitrophenol derivatives. Contrastingly, in 2-propanol, the photoreduction of the nitro group followed by solvolysis of the trifluoromethyl group is observed, indicating solvent-dependent photoreactivity of such compounds (Watanabe et al., 2015).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities. Specifically, compounds with halogens on the aromatic ring demonstrated favorable anticancer and anti-inflammatory effects. Among the studied compounds, one exhibited significant therapeutic potential, hinting at the versatility of this compound derivatives in pharmaceutical applications (Rani et al., 2014).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, has been explored as a pathway for synthesizing antimalarial drugs. This process highlights the importance of this compound derivatives in the development of drugs targeting malaria, showcasing the chemical's role in the synthesis of potentially life-saving medications (Magadum & Yadav, 2018).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of acetaminophen have utilized this compound analogs to investigate the efficiency of TiO2 nanoparticles in the degradation process. These studies are crucial for understanding how such compounds can be broken down in environmental settings, potentially mitigating pollution from pharmaceutical residues (Jallouli et al., 2017).

Antitubercular Agent Development

The synthesis and evaluation of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for their antitubercular activities reveal the potential of this compound in contributing to the fight against tuberculosis. These compounds exhibited potent activities against M. tuberculosis strains, underscoring their potential in developing new antitubercular agents (Ang et al., 2012).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-10-5-1-2-6-11(10)16-14(18)9-21-13-8-4-3-7-12(13)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXCDXRAQMOLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-HYDROXY-2,2-DIPHENYL-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B5566586.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5566596.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![6-({[(2-phenyl-1,3-oxazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5566635.png)

![3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)